This compound is classified as an organic alcohol due to the presence of the hydroxyl (-OH) functional group. It also contains an ether linkage and a dimethylamino group, making it relevant in studies related to pharmacology and biochemistry.
The synthesis of {2-[3-(Dimethylamino)propoxy]phenyl}methanol typically involves a two-step reaction process:
On an industrial scale, continuous flow synthesis methods may be employed to enhance yield and efficiency, utilizing automated reactors that optimize reaction conditions.
The molecular structure of {2-[3-(Dimethylamino)propoxy]phenyl}methanol features:
The InChI for this compound is InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3
, which provides a detailed representation of its connectivity and structure. The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N
.
{2-[3-(Dimethylamino)propoxy]phenyl}methanol can undergo several types of chemical reactions:
The mechanism of action for {2-[3-(Dimethylamino)propoxy]phenyl}methanol may involve interactions with various biological targets:
The exact pathways and interactions depend on the specific biological context and conditions under which the compound is used.
The physical and chemical properties of {2-[3-(Dimethylamino)propoxy]phenyl}methanol include:
The compound's properties can significantly influence its behavior in biological systems and reactions in synthetic chemistry.
{2-[3-(Dimethylamino)propoxy]phenyl}methanol has several applications across different scientific fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5